BenchChemオンラインストアへようこそ!

3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Sequential functionalization One-pot synthesis Medicinal chemistry building blocks

3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 2060040-98-2) is a tri-substituted pyrazolo[3,4-d]pyrimidine building block bearing a bromine atom at C3, a chlorine atom at C4, and a tert-butyl group at N1. With a molecular formula of C₉H₁₀BrClN₄ and a molecular weight of 289.56 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, with the pyrazolo[3,4-d]pyrimidine core recognized as a privileged scaffold for ATP-competitive kinase inhibition.

Molecular Formula C9H10BrClN4
Molecular Weight 289.56
CAS No. 2060040-98-2
Cat. No. B2355897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
CAS2060040-98-2
Molecular FormulaC9H10BrClN4
Molecular Weight289.56
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C(=NC=N2)Cl)C(=N1)Br
InChIInChI=1S/C9H10BrClN4/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3
InChIKeyDUBPIPALFZMMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 2060040-98-2): Core Scaffold Identification for Procurement Decisions


3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 2060040-98-2) is a tri-substituted pyrazolo[3,4-d]pyrimidine building block bearing a bromine atom at C3, a chlorine atom at C4, and a tert-butyl group at N1 . With a molecular formula of C₉H₁₀BrClN₄ and a molecular weight of 289.56 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, with the pyrazolo[3,4-d]pyrimidine core recognized as a privileged scaffold for ATP-competitive kinase inhibition [1]. The compound is supplied at ≥95% purity (typical batch CoA) and is classified as a versatile small-molecule scaffold for derivatization . Its three distinct functional handles—C3-Br for cross-coupling, C4-Cl for nucleophilic aromatic substitution (SNAr), and N1-tert-butyl for steric and physicochemical modulation—enable divergent library synthesis from a single starting material [2].

Why 3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Substituted with In-Class Analogs for Synthetic Applications


Pyrazolo[3,4-d]pyrimidine building blocks within the same structural class are not interchangeable because the precise identity and position of halogen substituents and the N1 protecting group fundamentally determine the available reaction sequences, chemoselectivity, and the number of synthetic steps required to reach a target molecule [1]. The 4-chloro substituent is essential for SNAr-based amination, yet 4-chloro-pyrazolo[3,4-d]pyrimidines are documented to undergo hydrolytic degradation at approximately 20% per month when stored in a capped vial under air, making the choice of N1 substituent critical for shelf-life planning [2]. The C3-bromo group enables palladium-catalyzed cross-coupling chemistry (Suzuki, Sonogashira, Buchwald-Hartwig) that is inaccessible with chloro-only analogs—and in polyhalogenated pyrazolo[3,4-d]pyrimidines, the haloselectivity of metal-catalyzed reactions can diverge from the conventional reactivity order (I > Br >> Cl), as quantum-mechanically predicted LUMO maps and IR stretching frequencies may favor oxidative addition at C-Cl over C-Br in these bicyclic systems [3]. Substituting with an N1-unsubstituted analog (e.g., CAS 90914-41-3) adds an N1-alkylation step with attendant regioselectivity challenges, while a C3-H analog (e.g., CAS 1100365-45-4) eliminates the cross-coupling diversification handle altogether. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Orthogonal C3-Br and C4-Cl Functional Handles Enable Sequential One-Pot Derivatization Unavailable with Mono-Halogenated Analogs

The target compound possesses both C3-Br and C4-Cl substituents on the pyrazolo[3,4-d]pyrimidine core, enabling a validated sequential reaction sequence: C4-Cl undergoes SNAr displacement with amines, followed by Suzuki-Miyaura coupling at C3-Br with boronic acids. This one-pot, two-step microwave-assisted process has been experimentally demonstrated on pyrazolo[3,4-d]pyrimidine scaffolds bearing both C4-Cl and C3-Br, yielding 4,5-disubstituted products with high conversion and low side-product formation [1]. In contrast, the comparator 1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 1100365-45-4) possesses only the C4-Cl handle and cannot undergo C3 cross-coupling diversification . The comparator 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 90914-41-3) possesses both halogen handles but lacks the N1-tert-butyl group, requiring a subsequent N1-alkylation step that introduces regioselectivity complications [2].

Sequential functionalization One-pot synthesis Medicinal chemistry building blocks

N1-tert-Butyl Substitution Provides Steric Shielding Against Hydrolytic Degradation Inherent to 4-Chloro-pyrazolo[3,4-d]pyrimidines

4-Chloro-pyrazolo[3,4-d]pyrimidines are documented to be highly susceptible to hydrolytic degradation at the C4 position. For the N1-methyl analog 4-chloro-3-bromo-1-methyl-pyrazolo[3,4-d]pyrimidine (140), hydrolysis at C4 proceeds at a rate of approximately 20% per month when stored in a capped vial under air, as reported in Comprehensive Heterocyclic Chemistry IV (2022) [1]. While direct hydrolytic stability data for the N1-tert-butyl analog (target compound) are not published, the increased steric bulk of the tert-butyl group relative to methyl or hydrogen at N1 is expected to provide enhanced kinetic shielding of the C4 position against nucleophilic attack by water. Supporting this class-level inference, the 4-(2,2,2-trifluoroethoxy) derivative (141) showed no decomposition over a 3-year period under identical storage conditions, demonstrating that substituent modulation at the 4-position or adjacent positions can dramatically alter hydrolytic stability [1]. The comparator 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 90914-41-3), bearing N1-H, lacks this steric protection and additionally carries an acidic N-H proton that may facilitate tautomerization-dependent degradation pathways [2].

Hydrolytic stability Storage stability Building block shelf-life

Divergent Haloselectivity in Polyhalogenated Pyrazolopyrimidines: C4-Cl May Be More Reactive Toward Pd(0) Than C3-Br, Enabling Predictable Sequential Coupling

In polyhalogenated pyrazolopyrimidine systems, the conventional reactivity order for oxidative addition to Pd(0)—I > Br ~ OTf >> Cl >> F—does not reliably predict haloselectivity. Quantum mechanical calculations on 3-bromo-5,7-dichloropyrazolopyrimidine (1) reveal that the LUMO lobe is concentrated on C7-Cl and C5-Cl carbons rather than C3-Br, and IR carbon-halogen stretching wavenumbers indicate C7-Cl (1098 cm⁻¹) is weaker and more reactive toward Pd(0) than C3-Br (1168 cm⁻¹) [1]. Experimental Suzuki coupling with potassium methyl-trifluoroborate confirmed selective reaction at C7-Cl, consistent with computational predictions [1]. For the target compound, this class-level evidence implies that the C4-Cl (analogous to the pyrimidine ring chlorine in the studied system) may exhibit unexpectedly high reactivity in metal-catalyzed reactions, while C3-Br remains available for subsequent or orthogonal coupling steps [2]. This computational-experimental framework enables rational planning of sequential coupling strategies using the target compound, which is not feasible with mono-halogenated comparators such as 1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 1100365-45-4) that lack the second halogen handle [3].

Haloselectivity Palladium-catalyzed cross-coupling Computational chemistry prediction

Cost-per-Synthetic-Handle Analysis: Target Compound Offers Superior Functional Density Relative to Mono-Halogenated or N1-Unsubstituted Comparators

When evaluated on a cost-per-functional-handle basis, the target compound (CAS 2060040-98-2) provides three pre-installed diversity points (N1-tert-butyl, C3-Br, C4-Cl) at €104/250mg or €280/1g from Apollo Scientific . The closest N1-tert-butyl comparator lacking the C3-Br handle, 1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 1100365-45-4), costs £224/250mg (~€260) for only a single C4-Cl functional handle—representing a ~2.5× higher cost per reactive site . The N1-H analog with both halogen handles, 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 90914-41-3), is available at lower absolute cost (€80/250mg from Fluorochem) but requires an additional N1-alkylation step, which incurs reagent costs, labor, and introduces regioselectivity risk . Furthermore, the parent scaffold 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8) costs £40/1g but lacks both C3-Br and N1-tert-butyl, necessitating two additional synthetic transformations (N1-alkylation and C3-bromination, the latter reported at 77% yield using NBS in CHCl₃) to reach functional equivalence with the target compound .

Procurement economics Building block cost analysis Synthetic efficiency

Recommended Procurement and Application Scenarios for 3-Bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 2060040-98-2)


Divergent Parallel Library Synthesis of 1,3,4-Trisubstituted Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

This compound is optimally deployed as the central scaffold for divergent library synthesis targeting kinase inhibitors. The pre-installed N1-tert-butyl group eliminates the need for N1-alkylation optimization, while the orthogonal C4-Cl (SNAr with amines) and C3-Br (Suzuki coupling with boronic acids) handles enable a validated one-pot, two-step microwave-assisted sequence that yields 4,5-disubstituted pyrazolo[3,4-d]pyrimidines with high conversion and minimal side products [1]. The synthetic sequence order can be varied to modify N1, C3, or C4 positions at a late stage, enabling efficient SAR exploration of the pyrazolo[3,4-d]pyrimidine scaffold as documented for BTK, Src, and Bcr-Abl kinase inhibitor programs [2][3].

Chemical Biology Probe Synthesis Requiring Pre-installed Steric Bulk at the Hinge-Binding Region

The N1-tert-butyl group provides steric bulk that mimics the substitution pattern found in several clinical-stage pyrazolo[3,4-d]pyrimidine kinase inhibitors (e.g., ibrutinib analogs and Src-family inhibitors such as PP2). For chemical biology programs developing ATP-competitive probes, the target compound furnishes the correct N1 substitution from the outset, avoiding late-stage alkylation that can be low-yielding on complex intermediates [1]. The C3-Br handle additionally permits installation of aromatic groups via Suzuki coupling that occupy the hydrophobic back pocket of kinases, a critical pharmacophoric element demonstrated in inhibitors of the Bcr-Abl T315I mutant where 4-bromo derivatives showed superior activity [2].

Multi-Step Synthesis Campaigns Requiring Extended Intermediate Stability

For laboratories executing multi-month synthesis campaigns, the target compound's N1-tert-butyl group is predicted to confer enhanced resistance to hydrolytic degradation at C4 compared to N1-H or N1-methyl analogs. Literature precedent documents that 4-chloro-3-bromo-1-methyl-pyrazolo[3,4-d]pyrimidine undergoes ~20% per month hydrolysis under ambient storage conditions, whereas derivatives with modified 4-position substituents remained stable for >3 years [1]. The steric shielding provided by the tert-butyl group may similarly extend the practical shelf-life of the target compound, making it a more reliable choice for procurement when the building block will be used incrementally over extended periods.

Agrochemical and Veterinary Pharmaceutical Intermediate Development

Pyrazolo[3,4-d]pyrimidine derivatives have established applications beyond human therapeutics, including as herbicides and veterinary pharmaceutical intermediates [1]. The target compound's three diversity points support the rapid synthesis of compound libraries for agrochemical screening programs, where the tert-butyl group often enhances metabolic stability and lipophilicity (LogP ~3.0 for the target compound [2])—properties desirable for foliar uptake and environmental persistence optimization.

Quote Request

Request a Quote for 3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.